molecular formula C23H24N4O3S B2776927 N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide CAS No. 1112374-96-5

N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide

Cat. No. B2776927
CAS RN: 1112374-96-5
M. Wt: 436.53
InChI Key: PQZRNPRHEXKPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzofuran, a methoxy group, a methyl group, and an oxadiazole. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The methoxy group (-OCH3) and methyl group (-CH3) are common in organic chemistry, with the former being a good leaving group and the latter being an alkyl group . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and oxadiazole rings likely contribute to the rigidity of the molecule, while the methoxy and methyl groups could influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzofuran derivatives are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

An NMR Study of A Novel 1,3,4-Oxadiazole Derivative : This study involves the synthesis and detailed NMR characterization of a novel compound related to the one , highlighting the utility of NMR techniques in determining the structure and tautomeric ratios of novel oxadiazole derivatives Li Ying-jun, 2012.

Biological Activities

Antimicrobial and Antitumor Activities : A series of oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Compounds bearing the oxadiazole ring and substituted moieties exhibited significant inhibitory activity against tumor cell lines, suggesting their potential as chemotherapeutic agents B. Kaya et al., 2017.

Anti-inflammatory Activity : Novel acetamide derivatives with anti-inflammatory properties were synthesized, indicating the potential of oxadiazole derivatives in developing anti-inflammatory agents K. Sunder & Jayapal Maleraju, 2013.

Chemical Properties and Reactions

Crystal Structure Analysis : Studies on similar compounds reveal insights into the crystal structure and molecular interactions, showcasing the diverse chemical behaviors and potential for designing more complex molecules Huabing Wang et al., 2005.

Synthesis of Antibacterial Agents : Research on the synthesis of oxadiazole and acetamide derivatives highlights their significant antibacterial activity, demonstrating the role of these compounds in developing new antimicrobial agents K. Ramalingam et al., 2019.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, potentially by interacting with bacterial cell walls or inhibiting key enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

N-(2-ethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-14-8-6-7-9-17(14)24-19(28)13-31-23-25-20-16-12-15(30-4)10-11-18(16)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRNPRHEXKPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.